
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and a thiourea functional group.
准备方法
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various physiological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4,6-trimethylphenyl)thiourea: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-phenylthiourea: Lacks the methyl groups, which can influence its chemical properties and interactions.
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHIDBLSDZRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
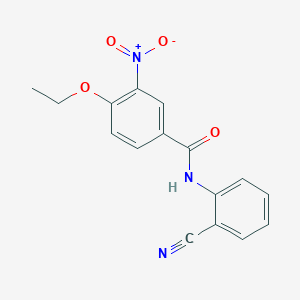
![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)
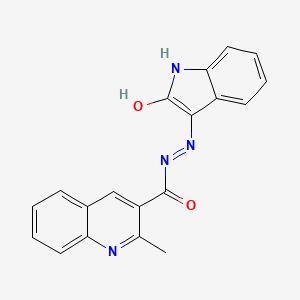
![1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B5849884.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5849900.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)
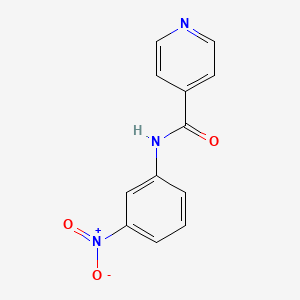
![3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)
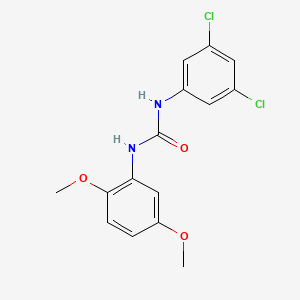
![N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B5849936.png)
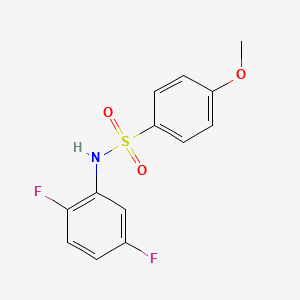
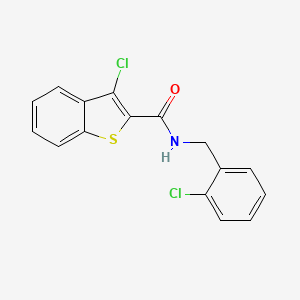
![ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5849964.png)
